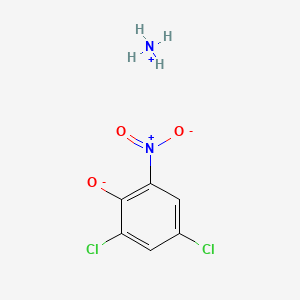

2,4-Dichloro-6-nitrophenol ammonium

Description

Overview of Halogenated Nitrophenol Compounds

Halogenated nitrophenols are characterized by a benzene (B151609) ring substituted with at least one hydroxyl group, one or more nitro groups, and one or more halogen atoms. The electronic effects of these substituents are key to understanding the behavior of these compounds. The nitro group is strongly electron-withdrawing, which increases the acidity of the phenolic hydroxyl group. ncerthelp.com Halogens, also being electronegative, further influence the electron density distribution within the aromatic ring. mdpi.com

The position of these substituents on the phenol (B47542) ring is crucial in determining the compound's specific properties. For instance, the relative positions of the nitro and hydroxyl groups affect the compound's pKa, a measure of its acidity. nih.gov The nature and number of halogen atoms also play a significant role.

Structural Framework of 2,4-Dichloro-6-nitrophenol (B1219690) Ammonium (B1175870) and Related Phenolic Derivatives

The structural framework of 2,4-Dichloro-6-nitrophenol ammonium consists of a phenol ring substituted with two chlorine atoms at positions 2 and 4, and a nitro group at position 6. The "ammonium" designation indicates the formation of a salt, where the acidic phenolic proton has been transferred to an ammonia (B1221849) molecule, forming an ammonium cation and a 2,4-dichloro-6-nitrophenolate anion.

The parent compound, 2,4-Dichloro-6-nitrophenol, has the molecular formula C6H3Cl2NO3. nih.gov Its structure is defined by the specific arrangement of its functional groups around the benzene ring. This arrangement dictates its chemical reactivity and physical properties.

Table 1: Structural and Physicochemical Properties of 2,4-Dichloro-6-nitrophenol

| Property | Value |

|---|---|

| IUPAC Name | 2,4-dichloro-6-nitrophenol nih.gov |

| Molecular Formula | C6H3Cl2NO3 nih.gov |

| Molecular Weight | 208.00 g/mol nih.gov |

| InChI Key | LYPMXMBQPXPNIQ-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | C1=C(C=C(C(=C1N+[O-])O)Cl)Cl nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Related phenolic derivatives include a wide range of compounds where the type, number, and position of substituents vary. For example, 2,6-dichloro-4-nitrophenol (B181596) is an isomer with a different arrangement of chlorine and nitro groups, leading to distinct chemical characteristics. The study of such derivatives provides valuable insights into structure-activity relationships.

Historical Context of Research on this compound

The historical context of research on nitrophenolic compounds dates back to the 18th and 19th centuries with the synthesis and characterization of compounds like picric acid (2,4,6-trinitrophenol). wikipedia.org Initially, research was driven by the use of these compounds as dyes and explosives. wikipedia.org

Research specifically on 2,4-Dichloro-6-nitrophenol and its ammonium salt is more recent and has been largely motivated by its application as a herbicide. nih.gov Early studies focused on its synthesis and basic chemical properties. For instance, the hydrogenation of 2,4-dichloro-6-nitrophenol to produce 2-amino-4,6-dichlorophenol (B1218851) has been a subject of investigation, exploring different catalytic systems to achieve high conversion and selectivity. researchgate.net

In the latter half of the 20th century, attention shifted towards the environmental and biological implications of such compounds. Research has explored the genotoxicity of this compound (DCNPA) and its metabolites. nih.gov Studies have shown that while DCNPA itself may not show a positive response in certain mutagenicity tests, its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), can induce DNA damage and chromosomal aberrations in vitro. nih.gov This highlights the importance of studying the metabolic fate of such compounds.

Table 2: Key Research Milestones for Halogenated Nitrophenols

| Year/Period | Research Focus | Key Findings/Developments |

|---|---|---|

| 1771 | Synthesis | Peter Woulfe synthesizes picric acid from indigo. wikipedia.org |

| 1841 | Structural Elucidation | The correct formula for picric acid is determined. wikipedia.org |

| Late 19th Century | Applications | Picric acid is adopted as a military explosive. wikipedia.org |

| Mid-20th Century | Herbicidal Use | This compound is utilized as a herbicide. nih.gov |

| 1996 | Genotoxicity Studies | Research indicates the genotoxic potential of the metabolite of DCNPA. nih.gov |

| 2014 | Structural Analysis | Crystal structure of related compounds like 2,4-Dichloro-1-iodo-6-nitrobenzene is determined. researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The synthesis of related compounds, such as 2,6-dichloro-4-aminophenol, has also been a focus of research, with various synthetic routes being developed and optimized. google.compatsnap.com These studies contribute to the broader understanding of the chemistry of halogenated nitrophenols and their derivatives.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6609-49-0 |

|---|---|

Molecular Formula |

C6H6Cl2N2O3 |

Molecular Weight |

225.03 g/mol |

IUPAC Name |

azanium;2,4-dichloro-6-nitrophenolate |

InChI |

InChI=1S/C6H3Cl2NO3.H3N/c7-3-1-4(8)6(10)5(2-3)9(11)12;/h1-2,10H;1H3 |

InChI Key |

NZBTWNCDMYUIQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])Cl)Cl.[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways of 2,4 Dichloro 6 Nitrophenol Ammonium

Laboratory-Scale Synthetic Approaches

The creation of 2,4-dichloro-6-nitrophenol (B1219690) in a laboratory setting can be achieved through several strategic routes, primarily involving the introduction of chloro and nitro functional groups onto a phenolic backbone.

Chlorination-Based Routes to 2,4-Dichloro-6-nitrophenol

One common strategy for synthesizing 2,4-dichloro-6-nitrophenol involves the direct chlorination of a suitable nitrophenol precursor. For instance, the chlorination of p-nitrophenol can be employed to introduce the two chlorine atoms onto the aromatic ring. patsnap.com This electrophilic substitution reaction is typically carried out using a chlorinating agent in the presence of a suitable solvent.

Another approach involves the chlorination of p-nitroaniline to produce 2,6-dichloro-4-nitroaniline, which is then converted to the corresponding phenol (B47542). In one documented method, p-nitroaniline is dissolved in methanol (B129727) and treated with chlorine gas at an elevated temperature (55-60°C), leading to the precipitation of the chlorinated product. This intermediate can then undergo a diazonium hydrolysis reaction to yield 2,6-dichloro-4-nitrophenol (B181596). patsnap.com

The chlorination of 1-alkyl-4-nitrobenzenes has also been explored as a route to related compounds. This process involves treating the starting material with chlorine gas in the presence of a catalyst, such as iron powder and iodine. tandfonline.com The reaction conditions, including time and temperature, can be varied to optimize the yield of the desired trichloroalkylnitrobenzene intermediate, which can then be hydrolyzed to the corresponding nitrophenol. tandfonline.com

Reaction Condition Optimization for High-Purity Synthesis

Optimizing reaction conditions is critical for achieving high purity and yield in the synthesis of 2,4-dichloro-6-nitrophenol and its ammonium (B1175870) salt. Key parameters that are often adjusted include:

Temperature Control: Many of the synthetic steps, particularly nitration, are exothermic. Careful temperature control is essential to prevent side reactions and ensure the desired product is formed selectively. Nitration reactions are often carried out at low temperatures, for example, between 0°C and 20°C. chemicalbook.com

Solvent Choice: The choice of solvent can influence reaction rates, solubility of reactants and products, and the ease of product isolation. Inert organic solvents like chloroform, dichloroethane, and carbon tetrachloride are often used in chlorination and nitration reactions. tandfonline.comgoogleapis.comgoogle.com

Catalyst Selection and Concentration: In chlorination reactions, the type and amount of catalyst can affect the reaction's efficiency and selectivity. tandfonline.com Similarly, in some nitration schemes, catalysts can be employed to enhance the reaction rate. researchgate.net

Purification Methods: Post-synthesis purification is crucial for obtaining a high-purity product. Techniques such as recrystallization, filtration, and washing are commonly used to remove impurities and unreacted starting materials. chemicalbook.comprepchem.com For example, after hydrolysis, the precipitated product can be filtered and washed with water to achieve high purity. chemicalbook.com

Research into the synthesis of related compounds has shown that optimizing these parameters can lead to significant improvements in yield and purity. For example, a study on the synthesis of 2-ethoxy-4-nitrophenol (B1581399) found that using ferric nitrate (B79036) as a catalyst for nitration resulted in a yield of 55.48%. researchgate.net

| Parameter | Optimized Condition | Rationale |

| Nitrating Agent | Nitric Acid (10-70% aq.) | Controls reactivity and minimizes oxidation. googleapis.com |

| Solvent | Apolar aprotic (e.g., Chloroform) | Reduces byproduct formation. googleapis.com |

| Temperature | Low (e.g., 0-20°C) | Controls exothermicity and improves selectivity. chemicalbook.com |

| Purification | Hydrolysis, Filtration, Washing | Removes impurities for high purity product. chemicalbook.com |

Table 2: Key optimization parameters for the synthesis of nitrophenols.

Industrial Production Strategies for 2,4-Dichloro-6-nitrophenol Precursors

The synthesis of 2,4-Dichlorophenol (B122985) is a critical industrial process, often achieved through the electrophilic aromatic chlorination of phenol. google.com Traditional methods using chlorine gas can sometimes lack selectivity, leading to a mixture of chlorinated phenols and other byproducts. sigmaaldrich.commatrix-fine-chemicals.com

To enhance selectivity and yield, modern industrial strategies often employ oxychlorination. One efficient method uses hydrogen chloride as the chlorinating source and hydrogen peroxide as a green oxidant, with water as the solvent. This process can be effectively catalyzed by manganous(II) sulfate (B86663), demonstrating high activity and selectivity for 2,4-Dichlorophenol under mild conditions. google.com A key advantage of this system is the straightforward separation of the product from the aqueous catalyst solution, facilitating catalyst recycling. google.com

Another approach to achieving high regioselectivity focuses on catalyst development. Sulphur-containing catalysts, particularly when used with sulphuryl chloride, have shown great promise. For instance, certain poly(alkylene sulphide)s, when activated by a Lewis acid like aluminum or ferric chloride, can lead to quantitative yields of chlorophenols with very high para-selectivity, which is essential for producing 2,4-DCP from o-chlorophenol. These catalyzed reactions can often be performed in solvent-free conditions, adding to their industrial applicability.

| Chlorination Method | Chlorinating Agent | Catalyst/Conditions | Key Advantages |

| Traditional Chlorination | Chlorine Gas (Cl₂) | Varies, can be uncatalyzed | Established process |

| Oxychlorination | Hydrogen Chloride (HCl) / Hydrogen Peroxide (H₂O₂) | Manganous(II) Sulfate in water | High selectivity, uses green oxidant, easy product separation google.com |

| Catalytic Chlorination | Sulphuryl Chloride (SO₂Cl₂) | Poly(alkylene sulphide)s with Lewis acid | High regioselectivity, quantitative yields, often solvent-free |

This table provides a summary of different large-scale chlorination processes for producing precursors to 2,4-Dichloro-6-nitrophenol.

Continuous flow chemistry is increasingly adopted in industrial synthesis for its enhanced safety, efficiency, and scalability. nih.govsigmaaldrich.com In the context of producing nitrophenols, continuous flow reactors offer significant advantages over traditional batch processes. They provide superior control over reaction parameters such as temperature and residence time, which is crucial for managing exothermic nitration reactions and improving regioselectivity. prepchem.com

For the nitration of phenols, continuous introduction of the phenol and nitric acid into a stirred reactor allows for maintaining an optimal concentration of reagents, including nitrous acid which plays a role in the reaction mechanism. prepchem.com This method can limit the formation of unwanted ortho-isomers and polymerization byproducts. The technology has been successfully applied to the synthesis of various nitroaromatic compounds, demonstrating high yields and purity with significantly reduced reaction times compared to batch methods. nih.govnih.gov This approach holds great potential for the industrial translation of DCNP synthesis, offering a safer and more efficient production pathway. nih.gov

The purification of industrially produced chlorinated nitrophenols is essential to meet the quality requirements for their intended applications. Following synthesis, the crude product mixture often contains isomeric impurities, unreacted starting materials, and byproducts from side reactions.

Common purification methods include:

Crystallization: This is a primary technique for purifying solid compounds like DCNP. The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the mother liquor. The choice of solvent is critical for achieving high purity and yield.

Aqueous Washing: The crude product can be washed with aqueous solutions to remove certain impurities. For instance, washing with a dilute base like a soda ash solution can neutralize and remove acidic byproducts.

Distillation: For liquid precursors or intermediates, fractional distillation can be used to separate components based on their boiling points.

Chromatography: While more common on a laboratory scale, chromatographic techniques can be employed for high-purity applications.

In continuous processes, purification can sometimes be integrated into the workflow. For example, after a reaction step, the crude mixture might be directly subjected to an aqueous wash or a crystallization stage. A process involving the sulphonylation of 2,6-dichlorophenol (B41786) followed by nitration has been reported to yield high purity (98-99.9%) DCNP.

Environmental Formation Mechanisms of 2,4-Dichloro-6-nitrophenol

Beyond industrial synthesis, 2,4-Dichloro-6-nitrophenol can also be formed in the environment as a secondary pollutant. This typically occurs through the transformation of other chemical compounds already present in aquatic systems.

2,4-Dichlorophenol (2,4-DCP), a known environmental contaminant, can be transformed into 2,4-Dichloro-6-nitrophenol (DCNP) under certain environmental conditions. This transformation is particularly noted in sunlit surface waters, such as the water in rice paddies where 2,4-DCP may be present from the degradation of herbicides like dichlorprop (B359615). Field data has shown a decrease in the concentration of 2,4-DCP coinciding with an increase in DCNP, suggesting an environmental conversion process.

The primary mechanism for this conversion is photochemical nitration. This process is initiated by the absorption of UV light (from sunlight) in waters containing nitrate or nitrite (B80452) ions, which are common in agriculturally impacted areas. The irradiation of nitrate favors the formation of nitrating species, especially under acidic conditions.

The photochemical formation of DCNP from 2,4-DCP is mediated by highly reactive radical species. The key players in this process are the hydroxyl radical (•OH) and the nitrogen dioxide radical (•NO₂).

The process is initiated by the photolysis of nitrate (NO₃⁻) or nitrite (NO₂⁻) in water, which generates hydroxyl radicals. NO₃⁻ + hν + H⁺ → •OH + •NO₂

The hydroxyl radical is highly reactive and can interact with other species present in the water. It can oxidize nitrite to form the nitrogen dioxide radical: NO₂⁻ + •OH → •NO₂ + OH⁻

| Radical Species | Formation Pathway | Role in DCNP Formation |

| Hydroxyl Radical (•OH) | Photolysis of nitrate/nitrite | Initiates the radical chain; oxidizes nitrite to •NO₂ |

| **Nitrogen Dioxide Radical (•NO₂) ** | From •OH reaction with nitrite; direct from nitrate photolysis | The key electrophilic species that nitrates the 2,4-DCP ring |

This table outlines the roles of key radical species in the environmental formation of 2,4-Dichloro-6-nitrophenol.

Photochemical Nitration of 2,4-Dichlorophenol in Aqueous Systems

Influence of Nitrate and Nitrite Concentrations on Reaction Kinetics

The formation of nitrated phenolic compounds, such as 2,4-Dichloro-6-nitrophenol, is significantly influenced by the ambient concentrations of nitrate (NO₃⁻) and nitrite (NO₂⁻). Environmental conditions with elevated levels of these nitrogenous species, particularly in aquatic systems like the Rhône delta lagoons, are highly conducive to the transformation of phenolic precursors into their corresponding nitro-derivatives. researchgate.net

The kinetics of this nitration process are complex. Studies have shown that the reaction rate is strongly dependent on pH, increasing substantially as the pH decreases from 7 to 3. researchgate.net This is because acidic conditions facilitate the formation of nitrous acid (HNO₂), which is a key reactant in the nitration pathway. nih.gov The photolysis of nitrate can also produce HNO₂, further promoting the reaction. nih.gov

A primary mechanism for nitration involves the nitrogen dioxide radical (•NO₂), which can be generated from the oxidation of both nitrite and ammonium. nih.gov The reaction kinetics for the formation of 6-nitro-2,4-DCP from its precursor, 2,4-Dichlorophenol (2,4-DCP), in a model system have been described by the equation:

d[6-nitro-2,4-DCP]/dt = 650 [2,4-DCP] [•NO₂] researchgate.net

This equation highlights the direct relationship between the concentration of the precursor phenol, the availability of the nitrating agent (•NO₂), and the rate of formation of the nitrated product. In environments where both ammonium and nitrite are present, the formation of nitrated organic byproducts can be enhanced. nih.gov For example, during sulfate radical oxidation of natural organic matter, the total organic nitrogen formed in the presence of both nitrite (0.1 mM) and ammonium (1.0 mM) was significantly higher than the sum of that formed in the presence of each precursor alone. nih.gov

| Factor | Influence on Reaction Kinetics | Mechanism | Citation |

| Nitrate/Nitrite Concentration | Increased concentrations are favorable for the transformation of phenols to nitro-derivatives. | Provides the source for the key nitrating agent, •NO₂. | researchgate.netnih.gov |

| pH | Nitration is favored under acidic conditions. | Acidic pH promotes the formation of nitrous acid (HNO₂), a key reactant. | researchgate.netnih.gov |

| Reactants | The reaction involves ammonia (B1221849) (NH₃) and nitrogen trioxide (N₂O₃) in some pathways. | A proposed mechanism involves a nucleophilic substitution (SN2) reaction. | researchgate.net |

Impact of Solar and UV Irradiation Intensity

Solar and ultraviolet (UV) irradiation play a crucial role in the formation of 2,4-Dichloro-6-nitrophenol, primarily by facilitating the nitration of its precursor, 2,4-DCP. The process, often referred to as photonitration, is particularly relevant in shallow, sunlit waters where both phenolic compounds and nitrates are present. researchgate.net

UV irradiation can induce the formation of the key nitrating agent, the nitrogen dioxide radical (•NO₂), from nitrate. researchgate.net Furthermore, UV light can excite dichlorophenol molecules (DCP*), making them more susceptible to reaction with nitrating species like nitrous acid (HNO₂), which itself can be formed from nitrate photolysis. nih.gov This photonitration is considered a viable pathway to explain the occurrence of 6-nitro-2,4-DCP in environments like the Rhône delta, with transformation times estimated to be a couple of weeks or less in shallow waters. researchgate.net

Direct photolysis of 2,4-DCP also occurs under irradiation, and the process is more efficient for the dichlorophenolate anion form of the molecule. nih.gov The photolysis of 2,4-DCP can lead to different intermediate products, including dechlorination products or compounds resulting from ring contraction. nih.gov The photochemical fate of related compounds, such as the antimicrobial agent triclosan (B1682465), also demonstrates the role of sunlight in producing 2,4-DCP as a photolabile intermediate. nih.gov Integrated processes combining UV-A illumination with electrochemical oxidation have been shown to greatly enhance the degradation of 2,4-DCP. nih.gov

| Irradiation Type | Effect | Key Processes | Citation |

| Solar/UV Light | Promotes the nitration of 2,4-DCP. | Induces formation of •NO₂ from nitrate; excites dichlorophenol molecules (DCP*). | researchgate.netnih.gov |

| UV Light | Causes direct photolysis of 2,4-DCP. | More efficient for the dichlorophenolate anion; leads to intermediates via dechlorination or ring contraction. | nih.gov |

| UV-A Illumination | Enhances degradation in engineered systems. | Used in photoelectrocatalytic oxidation (PECO) and electro-Fenton (E-Fenton) processes. | nih.gov |

Environmental Transformation of Agro-chemicals to 2,4-Dichlorophenol Precursors

The compound 2,4-Dichlorophenol (2,4-DCP) is a significant environmental precursor to 2,4-Dichloro-6-nitrophenol. A primary source of 2,4-DCP in the environment is the transformation and degradation of widely used agrochemicals. researchgate.net These xenobiotic compounds can be introduced into soil and water through agricultural applications, leading to the formation of persistent phenolic intermediates.

For instance, 2,4-DCP has been identified as a transformation product of the herbicide dichlorprop, which has seen heavy use in agricultural settings such as flooded rice farming. researchgate.net Furthermore, 2,4-DCP is known to be a primary metabolite of the phenoxyacid herbicide 2,4-D (2,4-dichlorophenoxyacetic acid). capes.gov.br The presence and persistence of these precursors in the environment are critical factors in the subsequent formation of nitrated derivatives.

Degradation Pathways of Phenoxyacid Herbicides

The biodegradation of phenoxyacid herbicides, particularly 2,4-D, is a well-documented pathway for the formation of 2,4-DCP. This process is mediated by various soil and aquatic microorganisms, including bacteria and fungi. nih.govnih.gov

Several degradation pathways have been proposed, with a common route involving the cleavage of the ether side chain of the herbicide molecule. nih.govresearchgate.net Fungal species such as Aspergillus niger and those from the genera Fusarium and Verticillium have been shown to degrade 2,4-D, with 2,4-DCP identified as the main metabolite. nih.gov Similarly, bacterial cultures, including Pseudomonas cepacia and Alcaligenes eutrophus, can metabolize phenoxyacetate (B1228835) herbicides, leading to the accumulation of 2,4-dichorophenol. nih.gov

The degradation process can occur under both aerobic and anaerobic conditions. nih.gov Studies monitoring contaminated agricultural soil have shown that the degradation of 2,4-D to its main metabolite, 2,4-DCP, can occur within 24 hours of contamination, with concentrations peaking around day eight in the absence of irrigation. capes.gov.br The primary routes of environmental degradation often involve hydroxylation steps that lead to the formation of 2,4-DCP, which is then further degraded to other intermediates like 3,5-dichlorocatechol. nih.govresearchgate.net

Secondary Formation during Oxidation Processes

Beyond the direct degradation of herbicides, 2,4-DCP can also be formed as a secondary product during the oxidation of other environmental contaminants. researchgate.net These processes often occur during water treatment or through natural photochemical reactions in the environment.

A notable example is the formation of 2,4-DCP from the oxidation of triclosan, a common antimicrobial agent found in many consumer products. nih.govstackexchange.com The free-chlorine-mediated oxidation of triclosan, a process relevant to water disinfection, can lead to the formation of 2,4-DCP. stackexchange.com Similarly, the aqueous photochemistry of triclosan under simulated sunlight conditions results in its rapid degradation, producing both 2,8-dichlorodibenzo-p-dioxin and 2,4-dichlorophenol as photolabile intermediates. nih.gov The yield of 2,4-DCP in these photochemical reactions can range from 3% to 12% depending on the specific conditions. nih.gov

Engineered oxidation systems, such as electro-Fenton and anodic oxidation, are designed to degrade persistent organic pollutants like 2,4-DCP. researchgate.net However, the degradation of more complex chlorinated compounds within these or natural oxidative systems can inadvertently generate 2,4-DCP as an intermediate byproduct. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 6 Nitrophenol Ammonium

Oxidative Transformations

The oxidation of 2,4-dichloro-6-nitrophenol (B1219690) can proceed through various pathways, potentially leading to the formation of quinone derivatives and other degradation products. These transformations can be initiated under both non-catalytic and catalytic conditions.

Formation of Quinone Derivatives from the Phenolic Moiety

The oxidation of phenols to quinones is a well-established transformation in organic chemistry. While direct experimental evidence for the oxidation of 2,4-dichloro-6-nitrophenol to a corresponding quinone derivative is not extensively documented in readily available literature, the formation of such products is chemically plausible. For instance, the nitration of the related compound, 2,6-dichlorophenol (B41786), has been shown to produce 2,6-dichlorobenzoquinone as a byproduct. This suggests that under certain oxidative conditions, the phenolic moiety of DCNP could be converted to a benzoquinone structure. The expected product would be 2,6-dichloro-1,4-benzoquinone, a compound that has been identified as a toxic disinfection byproduct in drinking water. nih.govgoogleapis.com

Catalytic and Non-Catalytic Oxidation Conditions

Non-catalytic oxidation of 2,4-dichloro-6-nitrophenol can be induced by photochemical processes. The anionic form of DCNP, which is prevalent in surface waters, undergoes direct photolysis under UVA irradiation. nih.gov This process involves photoionization from the singlet state and heterolytic cleavage of the C-Cl bond in the triplet state, leading to a variety of photoproducts through photoreduction, photonucleophilic substitution, and dimerization. researchgate.net The reaction is also influenced by reactive oxygen species such as the hydroxyl radical (•OH) and singlet oxygen (¹O₂). nih.gov

Catalytic oxidation of phenols to quinones can be achieved using various reagents. High-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective oxidants, often regenerated in catalytic cycles using transition metals or electrochemistry. nih.govuni-regensburg.de While specific applications of these catalytic systems to 2,4-dichloro-6-nitrophenol are not detailed, the general mechanisms suggest their potential applicability.

Interactive Data Table: Photochemical Reactivity of 2,4-dichloro-6-nitrophenol (DCNP)

| Parameter | Value | Conditions | Reference |

| Direct Photolysis Quantum Yield | (4.53 ± 0.78) × 10⁻⁶ | Anionic form, UVA irradiation | nih.gov |

| Second-Order Rate Constant with •OH | (2.8 ± 0.3) × 10⁹ M⁻¹ s⁻¹ | Anionic form | nih.gov |

| Second-Order Rate Constant with ¹O₂ | (3.7 ± 1.4) × 10⁹ M⁻¹ s⁻¹ | Anionic form | nih.gov |

Reductive Transformations

The most significant reductive transformation of 2,4-dichloro-6-nitrophenol involves the reduction of its nitro group to an amino group, yielding the corresponding aminophenol derivative. This conversion is a critical step in both synthetic chemistry and in the metabolic pathways of the compound. masterorganicchemistry.com

Reduction of the Nitro Group to Amino Derivatives (e.g., 2,4-Dichloro-6-aminophenol)

The reduction of the nitro group in 2,4-dichloro-6-nitrophenol leads to the formation of 2,4-dichloro-6-aminophenol. This transformation can be accomplished using various reducing agents. For example, treatment with sodium bisulfite in an ethanol/water mixture at 65°C has been shown to produce 2,4-dichloro-6-aminophenol.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a highly efficient and widely used method for the reduction of nitroarenes. This technique offers high selectivity and often proceeds under mild conditions, making it a preferred industrial process.

Palladium-based catalysts are particularly effective for the hydrogenation of nitrophenols. rsc.orgmdpi.commdpi.com Palladium on carbon (Pd/C) is a common choice, demonstrating high activity and selectivity. mdpi.comprepchem.com For instance, the hydrogenation of 2,4-dichloro-6-nitrophenol using 5% palladium on carbon in a slurry with glacial acetic acid at room temperature and under a hydrogen atmosphere (40 psi) results in a quantitative yield of 2,4-dichloro-6-aminophenol after 4.5 hours. prepchem.com The versatility of palladium catalysts allows for fine-tuning of reaction conditions to optimize yield and selectivity. rsc.orgmdpi.com

Interactive Data Table: Catalytic Hydrogenation of 2,4-Dichloro-6-nitrophenol

| Catalyst | Reaction Conditions | Conversion | Selectivity for 2,4-Dichloro-6-aminophenol | Yield | Reference |

| 5% Palladium on Carbon | Glacial acetic acid, Room temperature, 40 psi H₂ | - | - | Quantitative | prepchem.com |

| Ni-B/SiO₂ amorphous alloy | 333 K, 0.5 MPa H₂ | 100% | 98% | - | researchgate.net |

Development and Characterization of Amorphous Alloy Catalysts (e.g., Ni-B/SiO₂)

The selective hydrogenation of halogenated nitroaromatics is a critical industrial process, and amorphous alloy catalysts have garnered significant attention for their unique structural and electronic properties that often lead to superior catalytic performance compared to their crystalline counterparts. researchgate.net In the context of converting 2,4-dichloro-6-nitrophenol to its corresponding amine, 2-amino-4,6-dichlorophenol (B1218851), nickel-boron (Ni-B) amorphous alloys supported on silica (B1680970) (SiO₂) have been a subject of focused research. researchgate.net

These catalysts are typically synthesized via a chemical reduction method. researchgate.net For instance, a Ni-B/SiO₂ catalyst can be prepared by the co-reduction of a nickel salt (like nickel chloride) and a boron source (like potassium borohydride) in the presence of a silica support, often using a co-reductant such as hydrazine (B178648) hydrate. researchgate.net This process yields a catalyst with a unique, disordered atomic structure.

The characterization of these catalysts is crucial to understanding their high activity and selectivity. Key techniques employed include:

X-ray Diffraction (XRD): This technique is used to analyze the crystal structure of materials. For the Ni-B/SiO₂ catalyst, XRD patterns typically show a broad, diffuse peak rather than sharp, defined peaks. This lack of sharp peaks is the hallmark of an amorphous, or non-crystalline, structure. researchgate.net

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and particle size of the catalyst. Studies reveal that the Ni-B/SiO₂ catalyst consists of nano-sized particles, which contributes to a high surface area, a critical factor for catalytic activity. researchgate.net

The combination of an amorphous structure and nanoscale particle size provides a high density of catalytically active sites, which is believed to be responsible for the efficient hydrogenation of compounds like 2,4-dichloro-6-nitrophenol. researchgate.netresearchgate.net

Table 1: Catalyst Characterization Summary

| Characterization Technique | Observation for Ni-B/SiO₂ Catalyst | Inference |

|---|---|---|

| X-ray Diffraction (XRD) | Broad, diffuse diffraction peak. researchgate.net | Confirms the amorphous (non-crystalline) nature of the alloy. researchgate.net |

| Scanning Electron Microscopy (SEM) | Reveals nano-sized catalyst particles. researchgate.net | Indicates a high surface area, which is favorable for catalytic reactions. researchgate.net |

Reaction Condition Optimization for High Selectivity

Achieving high selectivity is paramount in the catalytic hydrogenation of 2,4-dichloro-6-nitrophenol, where the goal is the reduction of the nitro group without affecting the chlorine substituents (hydrodechlorination). Research has focused on fine-tuning various reaction parameters to maximize the yield of the desired product, 2-amino-4,6-dichlorophenol. researchgate.net

Single-factor experiments have been systematically conducted to determine the optimal conditions for this transformation over Ni-B/SiO₂ catalysts. researchgate.net The key parameters investigated include:

Catalyst Composition: The mass fractions of both nickel and boron are critical. An optimal balance is required to ensure high activity and stability.

Catalyst Dosage: The amount of catalyst relative to the substrate influences the reaction rate and completion.

Reaction Temperature: Temperature affects the rate of reaction, but excessively high temperatures can lead to undesirable side reactions, such as hydrodechlorination, thereby reducing selectivity. mdpi.com

Hydrogen Pressure: Sufficient hydrogen pressure is necessary to drive the hydrogenation process efficiently. mdpi.com

Through detailed experimental investigation, a set of optimal reaction conditions has been identified that affords near-complete conversion of the starting material with excellent selectivity for the target amine. researchgate.net

Table 2: Optimized Reaction Conditions for the Hydrogenation of 2,4-Dichloro-6-nitrophenol

| Parameter | Optimal Value |

|---|---|

| Nickel (Ni) Mass Fraction | 15% researchgate.net |

| Boron (B) Mass Fraction | 4% researchgate.net |

| Catalyst Mass (relative to substrate) | 3% researchgate.net |

| Hydrogen Pressure | 0.5 MPa researchgate.net |

| Reaction Temperature | 333 K (60 °C) researchgate.net |

| Resulting Conversion | 100% researchgate.net |

| Resulting Selectivity for 2-amino-4,6-dichlorophenol | 98% researchgate.net |

These optimized conditions demonstrate that the Ni-B/SiO₂ amorphous alloy is a highly efficient and selective catalyst for this specific transformation. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring in 2,4-dichloro-6-nitrophenol is profoundly influenced by its substituents: two chlorine atoms and a nitro group. These electron-withdrawing groups dictate the feasibility and nature of substitution reactions.

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of strongly electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (S_NAr). libretexts.orgpressbooks.pub The 2,4-dichloro-6-nitrophenol molecule is a prime candidate for such reactions. The nitro group (at C6) and the chlorine atoms (at C2 and C4) are positioned ortho and para to each other, which is a critical arrangement for activating the ring. libretexts.org

The mechanism for S_NAr is a two-step process:

Addition of the Nucleophile: A nucleophile attacks an electron-deficient carbon atom (typically one bearing a leaving group, like chlorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., a chloride ion). pressbooks.pub

In 2,4-dichloro-6-nitrophenol, the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. libretexts.orglibretexts.org This stabilization lowers the activation energy for the reaction, making nucleophilic substitution not only possible but favorable. libretexts.org For example, reaction with a nucleophile like hydroxide (B78521) ion (OH⁻) could potentially replace one of the chlorine atoms. libretexts.orgpressbooks.pub

In contrast to its reactivity towards nucleophiles, the aromatic ring of 2,4-dichloro-6-nitrophenol is strongly deactivated towards electrophilic aromatic substitution (S_EAr). lkouniv.ac.inwikipedia.org This class of reactions, which includes nitration, halogenation, and Friedel-Crafts reactions, involves the attack of an electron-deficient electrophile on the electron-rich aromatic ring. byjus.commsu.edu

The substituents on the ring play a decisive role:

Nitro Group (-NO₂): This is a powerful deactivating group due to both a strong electron-withdrawing resonance effect and an inductive effect. lkouniv.ac.in

Chlorine Atoms (-Cl): Halogens are also deactivating due to their strong inductive electron withdrawal, which outweighs their weaker resonance electron donation. lkouniv.ac.in

The cumulative effect of one nitro group and two chloro atoms is a severe reduction in the electron density of the aromatic ring. wikipedia.org This makes the ring much less nucleophilic and therefore highly unreactive towards electrophiles. lkouniv.ac.inwikipedia.org Consequently, forcing an electrophilic substitution on 2,4-dichloro-6-nitrophenol would require extremely harsh reaction conditions. wikipedia.org

Charge-Transfer Complexation Reactions Involving 2,4-Dichloro-6-nitrophenol

Charge-transfer (CT) complexes are formed through the association of an electron-donor molecule with an electron-acceptor molecule. The resulting complex involves a weak electronic interaction where a fraction of an electronic charge is transferred from the donor to the acceptor.

Aromatic compounds containing strong electron-withdrawing groups, such as nitro groups, are excellent electron acceptors (π-acceptors). The aromatic ring of 2,4-dichloro-6-nitrophenol is rendered significantly electron-deficient by the combined inductive and resonance effects of its one nitro and two chloro substituents. This pronounced electron-deficient character makes it a strong candidate to act as an acceptor in the formation of charge-transfer complexes.

When mixed with electron-rich donor molecules (π-donors), such as polycyclic aromatic hydrocarbons (e.g., pyrene, anthracene) or aromatic amines, 2,4-dichloro-6-nitrophenol would be expected to form a charge-transfer complex. The formation of such a complex is often accompanied by the appearance of a new, distinct color, which arises from an electronic transition that promotes an electron from the donor-based highest occupied molecular orbital (HOMO) to the acceptor-based lowest unoccupied molecular orbital (LUMO).

While specific studies on the charge-transfer complexation of 2,4-dichloro-6-nitrophenol are not widely reported in the provided search results, its structural analogues, such as picric acid (2,4,6-trinitrophenol), are well-known to form stable, often crystalline, charge-transfer complexes with a variety of electron donors. Given the strong electron-accepting nature conferred by its substituents, 2,4-dichloro-6-nitrophenol is predicted to exhibit similar behavior.

Analytical Methodologies for 2,4 Dichloro 6 Nitrophenol Ammonium

Chromatographic Separation and Detection Techniques

Chromatography stands as the cornerstone for the analysis of 2,4-dichloro-6-nitrophenol (B1219690), providing the necessary separation from complex sample matrices. Coupled with sensitive detection systems, these methods offer high selectivity and low detection limits.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Matrices

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including chloronitrophenols. mdpi.com For the analysis of 2,4-dichloro-6-nitrophenol, GC-MS offers excellent separation efficiency and definitive identification based on the mass spectrum of the analyte. nih.govnist.gov The compound is typically introduced into the GC system, where it is vaporized and separated on a capillary column before being detected by a mass spectrometer. mdpi.com While a predicted GC-MS spectrum for non-derivatized 2,4-dichloro-6-nitrophenol is available, derivatization is often employed to improve its chromatographic behavior. hmdb.ca

Due to the presence of a polar phenolic hydroxyl group, 2,4-dichloro-6-nitrophenol can exhibit poor peak shape and potential thermal degradation during GC analysis. libretexts.org To overcome these issues, derivatization is a common strategy to increase the volatility and thermal stability of the analyte. libretexts.orgnih.gov The most common derivatization techniques for phenolic compounds include silylation, acylation, and alkylation. libretexts.orgweber.hujfda-online.com

Silylation: This process involves the replacement of the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgnist.gov This chemical modification reduces the polarity and increases the volatility of the compound, leading to improved chromatographic performance. nih.gov

Acylation: Reaction with an acylating agent, such as acetic anhydride, converts the phenol (B47542) to its corresponding ester. This has been shown to be an effective strategy in the analysis of chlorophenols in various matrices. researchgate.net

Alkylation: This involves the addition of an alkyl group, such as a methyl group, to the phenolic hydroxyl. Methylation can be performed using various reagents to enhance volatility for GC analysis. weber.hu

The choice of derivatization reagent depends on the specific requirements of the analysis, including the sample matrix and the desired sensitivity. weber.hu

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely applied technique for the separation and quantification of non-volatile or thermally labile compounds like 2,4-dichloro-6-nitrophenol. chromatographyonline.comacs.org It offers the advantage of analyzing the compound without the need for derivatization. nih.gov Various HPLC methods have been developed for the analysis of nitrophenols in different sample types, including water and biological samples. chromatographyonline.comnih.govnih.gov

A typical HPLC system for the analysis of 2,4-dichloro-6-nitrophenol would utilize a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comsielc.com

Ultraviolet (UV) detection is a common and robust method for the detection of nitrophenols in HPLC analysis. chromatographyonline.comscirp.orgsemanticscholar.org These compounds possess strong chromophores, allowing for sensitive detection at specific wavelengths. nih.gov For instance, a study on the analysis of phenol and related compounds, including dichlorophenols, utilized UV detection at 280 nm after derivatization. scirp.org The selection of the detection wavelength is optimized to achieve maximum sensitivity for the analyte of interest. nih.gov While fluorescence detection is also a possibility for some phenolic compounds, UV detection is generally sufficient and widely used for nitrophenols. chromatographyonline.com

For highly sensitive and selective analysis, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). This technique provides a high degree of certainty in compound identification and quantification, even at trace levels in complex matrices. The parent ion of the analyte is selected in the first mass spectrometer, fragmented, and the resulting product ions are monitored in the second mass spectrometer, significantly reducing background noise and interferences. While specific application notes for 2,4-dichloro-6-nitrophenol ammonium (B1175870) are not prevalent, the methodology is standard for the analysis of related phenolic compounds and would be directly applicable.

Sample Preparation and Enrichment Techniques

Prior to chromatographic analysis, samples, especially those from environmental matrices like water, often require preparation and enrichment to remove interfering substances and to concentrate the analyte to a detectable level. chromatographyonline.comnih.gov Solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of nitrophenols from aqueous samples. chromatographyonline.com In this method, the water sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent, which is subsequently analyzed by GC or HPLC. chromatographyonline.com Another technique, supported liquid membrane micro-extraction (SLMME), has also been shown to be effective for the enrichment of nitrophenols from air and aqueous samples, offering high enrichment factors. nih.gov

| Analytical Technique | Common Application | Key Advantages |

| GC-MS | Analysis of volatile and semi-volatile compounds in environmental samples. | High separation efficiency, definitive compound identification. |

| HPLC-UV | Routine analysis of non-volatile compounds in various matrices. | Robust, cost-effective, suitable for compounds with UV absorbance. chromatographyonline.comscirp.org |

| HPLC-MS/MS | Trace level analysis in complex matrices. | High sensitivity, high selectivity, structural confirmation. |

| Sample Preparation Technique | Principle | Common Use |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | Preconcentration and cleanup of aqueous samples. chromatographyonline.com |

| Supported Liquid Membrane Micro-extraction (SLMME) | Analyte is extracted through a supported liquid membrane. | High enrichment of analytes from air and aqueous samples. nih.gov |

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a solution by partitioning them between a solid and a liquid phase. sigmaaldrich.comsigmaaldrich.com While specific SPE protocols for 2,4-Dichloro-6-nitrophenol ammonium are not extensively detailed in the available literature, a general methodology can be devised based on the physicochemical properties of the compound and the sample matrix.

Given that DCNPA is an ammonium salt of a nitrophenol, it will exist in equilibrium with its corresponding anionic phenolate (B1203915) form in aqueous solutions. The choice of SPE sorbent and protocol would depend on the target form and the sample's pH.

Potential SPE Strategies for DCNPA:

Reversed-Phase (RP) SPE : This is a common approach for extracting non-polar to moderately polar compounds from polar matrices like water. nih.gov Sorbents such as C8 or C18 silica (B1680970) could be used. The sample would need to be acidified to a pH at least two units below the pKa of the parent phenol to ensure it is in its less polar, undissociated form, thereby promoting retention on the non-polar sorbent.

Anion-Exchange SPE : This method would target the anionic phenolate form of the compound. A sorbent with a positively charged functional group (e.g., quaternary ammonium) would be used. The sample pH should be adjusted to be at least two units above the pKa of the phenol to ensure it is deprotonated and carries a negative charge.

Mixed-Mode SPE : Sorbents with both reversed-phase and ion-exchange properties can offer enhanced selectivity and are particularly useful for complex matrices.

A generic SPE method involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent. thermofisher.com The selection of appropriate solvents for each step is critical for achieving high recovery and a clean extract. phenomenex.com

Table 1: General Parameters for SPE Method Development

| Step | Purpose | Typical Solvents/Conditions |

| Conditioning | To wet the sorbent and create a suitable environment for sample loading. | Methanol followed by water (for RP-SPE). |

| Sample Loading | To retain the analyte on the sorbent. | Sample with adjusted pH loaded at a slow flow rate. |

| Washing | To remove interfering compounds. | A weak solvent that elutes interferences but not the analyte. |

| Elution | To recover the analyte from the sorbent. | A strong solvent that disrupts the analyte-sorbent interaction. |

This table presents a generalized approach. Optimal conditions must be determined experimentally.

Mitigation of Matrix Interference (e.g., Humic Acids, Inorganic Ions)

Environmental samples are often complex, containing various substances that can interfere with the analysis of the target analyte. Humic and fulvic acids, common in surface water and soil, are a significant source of matrix interference due to their structural complexity and potential to co-extract with the analyte.

Strategies to Mitigate Matrix Effects:

Selective Sorbents : The use of highly selective SPE sorbents, such as molecularly imprinted polymers (MIPs), can significantly reduce matrix interference. sigmaaldrich.com

Dispersive SPE (dSPE) : Also known as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, dSPE involves the use of a clean-up sorbent added directly to the sample extract. For removing humic acids, sorbents like graphitized carbon black (GCB) or Z-Sep, a zirconia-based sorbent, can be effective. sigmaaldrich.com

pH Adjustment : Manipulating the pH of the sample can alter the charge of both the analyte and interfering substances, which can be exploited to improve the selectivity of the extraction.

Chromatographic Separation : The use of a high-resolution chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a selective detector (e.g., mass spectrometry), is essential for separating the analyte from co-eluting matrix components that were not removed during sample preparation.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,4-Dichloro-6-nitrophenol, the FTIR spectrum is characterized by specific vibrational bands. nih.gov The presence of the ammonium cation in DCNPA would introduce additional characteristic bands.

Expected FTIR Vibrational Bands for DCNPA:

O-H Stretch : In the parent phenol, a broad band corresponding to the hydroxyl group stretch is expected around 3400-3600 cm⁻¹. In the ammonium salt, this would be absent and replaced by N-H stretching vibrations.

N-H Stretch : The ammonium cation (NH₄⁺) would exhibit strong, broad absorption bands in the region of 3000-3300 cm⁻¹.

Aromatic C-H Stretch : Typically observed above 3000 cm⁻¹.

NO₂ Stretch : Asymmetric and symmetric stretching vibrations of the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-Cl Stretch : Vibrations associated with the carbon-chlorine bonds would appear in the fingerprint region, typically below 800 cm⁻¹.

Studies on related nitrophenols adsorbed on ammonium zeolite have provided insights into the interactions involving the ammonium ion and the phenol structure. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR and is particularly useful for observing non-polar bonds. The FT-Raman spectrum of 2,4-Dichloro-6-nitrophenol has been studied, and key vibrational modes have been assigned. nih.gov Similar to FTIR, the spectrum of the ammonium salt would show additional features due to the cation.

Table 2: Key Vibrational Modes for 2,4-Dichloro-6-nitrophenol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | ~3445 |

| Aromatic C-H Stretch | ~3085 |

| Asymmetric NO₂ Stretch | ~1535 |

| Symmetric NO₂ Stretch | ~1360 |

| C-Cl Stretch | ~700-800 |

Data is based on the parent phenol, 2,4-Dichloro-6-nitrophenol. The ammonium salt would exhibit additional N-H vibrational modes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Absorption Spectra Analysis

UV-Vis spectrophotometry is a quantitative technique used to measure the absorption of ultraviolet and visible light by a compound in solution. In aqueous solutions, this compound dissociates into the ammonium cation and the 2,4-dichloro-6-nitrophenolate anion. The UV-Vis spectrum is primarily determined by the electronic transitions within the phenolate anion.

The anionic form of 2,4-dichloro-6-nitrophenol (DCNP) is known to prevail in surface waters. nih.gov The absorption spectrum is pH-dependent; as the pH increases, the equilibrium shifts towards the phenolate form, resulting in a bathochromic (red) shift of the main absorption band. This property is often exploited for its quantification. For instance, the reduction of related nitrophenols can be monitored by the decrease in the absorbance of the phenolate ion peak over time. researchgate.net

The study of the phototransformation of DCNP in surface waters indicates that its anionic form has a direct photolysis quantum yield of (4.53 ± 0.78) × 10⁻⁶ under UVA irradiation. nih.gov

Advanced Characterization of Catalysts and Adsorbents

The removal of DCNPA and related compounds from water is an important area of research. This often involves the use of catalysts for degradation or adsorbents for removal. The characterization of these materials is essential to understand their efficacy.

Techniques such as Transmission Electron Microscopy (TEM) and N₂ adsorption-desorption are used to characterize the morphology and surface area of adsorbents like graphitic carbon nanostructures, which have been shown to be effective for the removal of related chlorinated pesticides. researchgate.net For catalytic degradation processes, understanding the reaction kinetics is crucial. The phototransformation of DCNP in surface waters is influenced by reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), with their relative importance depending on the water chemistry. nih.gov

The adsorption of nitrophenol isomers on materials like ammonium Y zeolite has been investigated using techniques such as FTIR and scanning electron microscopy (SEM) to understand the surface interactions. researchgate.net Such studies are vital for developing effective materials for the remediation of water contaminated with compounds like this compound.

X-ray Diffraction (XRD) Analysis

No specific X-ray diffraction data for this compound was found in the available search results.

Scanning Electron Microscopy (SEM)

No specific scanning electron microscopy studies or images for this compound were found in the available search results.

Environmental Occurrence, Fate, and Transformation Dynamics of 2,4 Dichloro 6 Nitrophenol

Spatiotemporal Distribution in Aquatic Ecosystems

The occurrence of DCNP is closely linked to areas impacted by agricultural runoff, where its precursor compounds are frequently used. nih.gov

Studies have confirmed the presence of 2,4-dichloro-6-nitrophenol (B1219690) in specific European aquatic systems. During the summer of 2005, DCNP was detected at concentrations ranging from 10⁻⁹ to 10⁻⁸ M (micrograms per liter levels) in the waters of the Rhône river delta in Southern France. acs.orgresearchgate.net This area is characterized by extensive rice farming, a factor linked to the presence of DCNP's precursors. acs.orgresearchgate.net Furthermore, the compound has been reported in the brackish lagoons of southern France, reaching levels as high as 1.32 μg/L. researchgate.net The environmental conditions in these lagoons, such as shallow, sunlit waters with high nitrate (B79036) and nitrite (B80452) concentrations, are particularly conducive to the formation of nitrophenols from phenolic precursors. researchgate.net

The environmental detection of DCNP is often correlated with the presence of its main precursor, 2,4-dichlorophenol (B122985) (2,4-DCP). acs.org 2,4-DCP itself originates from the breakdown of widely used herbicides like dichlorprop (B359615) and 2,4-dichlorophenoxyacetic acid (2,4-D), or the antimicrobial agent triclosan (B1682465). acs.org

Field observations in the Rhône river delta revealed a dynamic relationship between these two compounds. A rapid decrease in the concentration of 2,4-DCP was observed between June 21st and July 5th, 2005, which coincided with a corresponding increase in the concentration of DCNP. acs.orgresearchgate.net This suggests a direct transformation process, with a notable environmental yield. Laboratory simulations of this photonitration process showed a yield of 38%, which is consistent with the 33% yield suggested by the field data. acs.org It is estimated that in the shallow (10 cm deep) waters of the local rice fields, 2,4-DCP could be converted to DCNP within a couple of weeks, a timeframe that aligns with the observed field data. acs.orgresearchgate.net

| Compound | Location | Observed Trend | Implication |

| 2,4-dichlorophenol (2,4-DCP) | Rhône river delta | Fast concentration decrease (June 21 - July 5) | Transformation into DCNP |

| 2,4-dichloro-6-nitrophenol (DCNP) | Rhône river delta | Corresponding concentration increase | Formation from 2,4-DCP |

Environmental Persistence and Degradation Kinetics

The stability and degradation of DCNP in the environment are governed by several factors, primarily related to water chemistry and sunlight exposure.

The persistence of DCNP is significantly influenced by the chemical composition of the water. The pH of the water is a key factor, as the anionic form of DCNP (DCNP⁻), which is predominant in most surface waters, is more susceptible to photoreaction than its neutral form (DCNP⁰). nih.gov

Dissolved organic matter (DOM) also plays a complex role. While DOM can inhibit direct photolysis by acting as a light screen, its components can also promote indirect degradation pathways. nih.govacs.org In waters with low organic content, the primary degradation pathway is reaction with hydroxyl radicals (•OH). acs.orgnih.gov Conversely, in waters rich in organic matter, the reaction with singlet oxygen (¹O₂) becomes the dominant transformation process. acs.orgnih.gov Field data from the Rhône river delta suggests that ¹O₂ is the main reactive species responsible for the phototransformation of DCNP in that specific environment. nih.gov

Phototransformation, involving both direct and indirect processes, is a major degradation route for DCNP. The anionic form of DCNP has a direct photolysis quantum yield of (4.53 ± 0.78) × 10⁻⁶ under UVA irradiation. acs.orgnih.gov The anionic form is more photoreactive than the neutral form due to a higher molar absorption coefficient and a greater quantum yield. nih.gov

The compound also reacts with various photochemically produced reactive species. The second-order reaction rate constants have been determined for several of these species:

| Reactive Species | Second-Order Reaction Rate Constant (M⁻¹ s⁻¹) |

| Hydroxyl Radical (•OH) | (2.8 ± 0.3) × 10⁹ |

| Singlet Oxygen (¹O₂) | (3.7 ± 1.4) × 10⁹ |

| Excited Triplet State of Anthraquinone-2-sulfonate | (1.36 ± 0.09) × 10⁸ |

Data from Vione et al. (2010) acs.orgnih.gov

DCNP shows negligible reactivity with the carbonate radical. acs.orgnih.gov

The direct photolysis of DCNP under UV irradiation proceeds through multiple mechanisms, leading to a variety of photoproducts. nih.gov The primary photochemical pathways identified include photoionization from the singlet state and the heterolytic splitting of a carbon-chlorine (C-Cl) bond in the triplet state. nih.gov These initial steps lead to further reactions, including photoreduction, photonucleophilic substitution, and the formation of dimerization intermediates. nih.gov

Phototransformation Kinetics and Quantum Yields

Indirect Photochemical Processes

The transformation of 2,4-dichloro-6-nitrophenol (DCNP) in the aquatic environment is significantly influenced by indirect photochemical processes. These reactions involve the interaction of the compound with photochemically generated reactive species rather than direct absorption of light.

One of the primary pathways for the formation of DCNP in the environment is through the photonitration of 2,4-dichlorophenol (2,4-DCP), a widely used herbicide and industrial chemical. researchgate.net This process is particularly relevant in sunlit surface waters, such as those found in rice paddies. researchgate.net The reaction is mediated by nitrogen dioxide radicals (•NO2), which can be generated from the photolysis of nitrate (NO3-) or the photooxidation of nitrite (NO2-). researchgate.net Studies have shown that the transformation of 2,4-DCP to DCNP can occur within a couple of weeks in shallow waters, a timeframe consistent with field observations in agricultural areas like the Rhône river delta in France. researchgate.net

The presence of natural organic matter (NOM) can influence the photochemical fate of DCNP. While NOM can inhibit direct photolysis by acting as a light screen, it can also promote indirect photolysis by producing reactive species like hydroxyl radicals (•OH) and singlet oxygen. nih.gov The anionic form of DCNP has been found to be more photoreactive than its neutral form due to a higher molar absorption coefficient and quantum yield. nih.gov

The photolysis of DCNP itself leads to a variety of transformation products through several mechanisms, including photoreduction, photonucleophilic substitution, photoionization, and dimerization. nih.gov The primary photochemical pathways are believed to involve photoionization from the singlet state and the splitting of the carbon-chlorine bond in the triplet state. nih.gov

Soil Accumulation and Mobility Dynamics

The behavior of 2,4-dichloro-6-nitrophenol in the soil environment is a critical factor in determining its potential for groundwater contamination and long-term persistence. While specific data on the soil accumulation and mobility of the ammonium (B1175870) salt of DCNP is limited, the properties of the parent compound, 2,4-dichloro-6-nitrophenol, and related nitrophenols provide valuable insights.

Nitrophenols, in general, are subject to biodegradation in soil, which is considered a major fate process. cdc.gov The rate of biodegradation can be influenced by factors such as aerobic versus anaerobic conditions, soil depth, and temperature. cdc.govjuniperpublishers.com For instance, the half-life of 4-nitrophenol (B140041) in topsoil can be as short as one to three days under aerobic conditions but extends to around 14 days under anaerobic conditions. cdc.gov In subsoils, degradation is significantly slower. cdc.gov

The mobility of nitrophenols in soil is influenced by their water solubility and soil adsorption coefficient (Koc). juniperpublishers.com Compounds with higher water solubility and lower Koc values are more likely to leach through the soil profile and potentially contaminate groundwater. juniperpublishers.com The anionic form of compounds like 2,4-D, a related chlorinated phenoxy herbicide, is less likely to be adsorbed in slightly acidic soils due to charge repulsion between the chemical and negatively charged soil particles. juniperpublishers.com This suggests that the mobility of DCNP could also be pH-dependent.

The presence of 2,4-dichlorophenol, the precursor to DCNP, has been detected in high concentrations in wells in areas with industrial production of herbicides, indicating its potential to contaminate groundwater. nnk.gov.hu This highlights the importance of understanding the soil dynamics of DCNP, as its formation from 2,4-DCP can occur in the soil environment as well.

Formation of Environmentally Persistent and Secondary Transformation Products

The transformation of 2,4-dichloro-6-nitrophenol can lead to the formation of various secondary products, some of which may be more persistent or toxic than the parent compound. The identification of these transformation products is crucial for a comprehensive assessment of the environmental risk posed by DCNP.

During the photolysis of DCNP in aqueous solutions, a range of photoproducts are generated. nih.gov These include compounds resulting from photoreduction, where the nitro group is reduced to an amino group, and photonucleophilic substitution, where a chlorine atom is replaced by a hydroxyl group. nih.gov Dimerization intermediates have also been identified. nih.gov

One of the major metabolites of DCNP is 2,4-dichloro-6-aminophenol (DCAP). nih.gov Studies have shown that while DCNPA (the ammonium salt) itself may not show genotoxicity in certain tests, its metabolite DCAP can cause DNA damage and chromosomal aberrations in cells. nih.gov This indicates that the transformation of DCNP can lead to the formation of a more hazardous compound.

The environmental persistence of chemicals is a significant concern, as compounds that resist degradation can accumulate to toxic levels. up.pt While many organic chemicals are broken down by natural processes, some, like certain pesticides and industrial chemicals, can persist for long periods. up.pt The formation of persistent secondary transformation products from DCNP would prolong its environmental impact.

The table below summarizes some of the identified transformation products of 2,4-dichloro-6-nitrophenol and its precursors.

| Parent Compound | Transformation Process | Transformation Product(s) | Significance |

| 2,4-Dichlorophenol (2,4-DCP) | Photonitration | 2,4-Dichloro-6-nitrophenol (DCNP) | Formation of a more complex and potentially toxic compound. researchgate.net |

| 2,4-Dichloro-6-nitrophenol (DCNP) | Photolysis | Photoreduction, photonucleophilic substitution, and dimerization products. | Generation of a variety of secondary pollutants. nih.gov |

| 2,4-Dichloro-6-nitrophenol ammonium (DCNPA) | Metabolism | 2,4-Dichloro-6-aminophenol (DCAP) | Formation of a genotoxic metabolite. nih.gov |

Biochemical and Ecotoxicological Research Paradigms for 2,4 Dichloro 6 Nitrophenol Ammonium

Mechanistic Studies of Biological Activity

While related chlorinated nitrophenols, such as 2,6-dichloro-4-nitrophenol (B181596), are recognized as potent inhibitors of sulfotransferase enzymes, specific studies detailing the inhibitory action of 2,4-dichloro-6-nitrophenol (B1219690) ammonium (B1175870) on sulfotransferases and its subsequent alteration of metabolic pathways were not prominently available in the reviewed literature. The metabolic fate of nitrophenols, in general, involves Phase II biotransformation reactions, including conjugation with glucuronic acid and inorganic sulfates. cdc.gov

Research has shown that 2,4-dichloro-6-nitrophenol (DCNP) can interact with crucial biochemical processes, notably demonstrating endocrine-disrupting capabilities. A study on Chinese rare minnows (Gobiocypris rarus) revealed that DCNP exhibits significant anti-androgenic activity. nih.gov

In the study, exposure to DCNP led to several key hormonal and physiological changes:

Hormone Level Disruption : Plasma testosterone (B1683101) (T) levels were significantly decreased in both adult and juvenile fish. This was accompanied by a notable increase in the estradiol (B170435) (E2)/T ratio. nih.gov

Vitellogenin (VTG) Modulation : Plasma VTG levels, a female-specific egg-yolk precursor protein, were reduced in females but paradoxically increased in males and juvenile fish, indicating a disruption of the hypothalamic-pituitary-gonadal (HPG) axis in a sex-dependent manner. nih.gov

Gene Expression Perturbation : The expression patterns of selected genes suggested that DCNP exposure perturbed nuclear receptor, steroidogenesis, and gonadotropin regulation pathways. nih.gov

Histopathological Effects : Observations included hypertrophy of hepatocytes in the liver, inhibition of spermatogenesis in the testes, and degeneration of oocytes in the ovaries. nih.gov

These findings collectively identify 2,4-dichloro-6-nitrophenol as an endocrine-disrupting chemical with clear anti-androgenic effects in fish. nih.gov

Genotoxicity and DNA Interaction Studies

The genotoxicity of 2,4-dichloro-6-nitrophenol ammonium (DCNPA) and its metabolites has been evaluated through various assays.

Early research indicated that DCNPA is genotoxic to Bacillus subtilis and yeast. nih.gov However, further investigation using the Salmonella typhimurium reverse mutation assay (Ames test) showed that DCNPA did not produce a positive response for this endpoint at the concentrations tested. nih.gov This suggests that while the parent compound may elicit a genotoxic response in certain microbial systems, it does not appear to be a mutagen in the Salmonella model.

Studies using Chinese hamster V79 cells were conducted to assess the potential of DCNPA to induce chromosomal damage. The results showed that DCNPA itself did not cause a significant increase in sister chromatid exchanges (SCEs) or the formation of micronuclei (MN). nih.gov

However, a major metabolite of DCNPA, 2,4-dichloro-6-aminophenol (DCAP), was found to be genotoxic. Treatment of V79 cell cultures with DCAP resulted in a significant, concentration-dependent increase in both SCEs and micronuclei. nih.gov This indicates that while the parent herbicide DCNPA may not be directly clastogenic, its metabolic transformation can produce a compound that damages DNA and causes chromosomal aberrations in mammalian cells. nih.gov

Table 1: Effect of 2,4-dichloro-6-aminophenol (DCAP) on Sister Chromatid Exchanges (SCEs) and Micronuclei (MN) in V79 Cells Data derived from in vitro genotoxicity studies. nih.gov

| Concentration of DCAP | Sister Chromatid Exchanges (SCEs) | Micronuclei (MN) |

| Control | Baseline | Baseline |

| Increasing Concentrations | Significant, concentration-dependent increase | Significant, concentration-dependent increase |

This is an interactive table. Click on the headers to sort.

Specific research studies detailing the direct molecular interactions of this compound with purified DNA, such as through calf thymus DNA binding assays or DNA thermal denaturation experiments, were not identified in the performed search of scientific literature. Such studies are often used to determine the mode of binding (e.g., intercalation, groove binding) between a chemical and DNA. nih.govrsc.org

Endocrine Disruption Mechanisms in Aquatic Organisms

The primary mechanism of endocrine disruption by 2,4-Dichloro-6-nitrophenol in aquatic life appears to be its interference with the hormonal signaling crucial for reproductive function. This disruption manifests through various pathways, leading to observable adverse effects in model organisms.

Anti-Androgenic Effects in Model Species (e.g., Chinese Rare Minnow)

Comprehensive studies on the Chinese rare minnow (Gobiocypris rarus) have provided critical insights into the anti-androgenic properties of DCNP. nih.gov When exposed to environmentally relevant concentrations of DCNP, significant alterations in key reproductive indicators were observed.

One of the hallmark findings is the significant decrease in plasma testosterone (T) levels in both adult and juvenile fish. nih.gov This reduction in the principal male sex hormone points to a clear anti-androgenic effect. Consequently, this leads to an increased estradiol (E2) to testosterone (T) ratio, further skewing the hormonal balance essential for normal reproductive development and function. nih.gov

Another key indicator of endocrine disruption observed in male and juvenile fish is the considerable increase in plasma vitellogenin (VTG) levels. nih.gov Vitellogenin is an egg yolk precursor protein normally produced by females. Its presence in males is a well-established biomarker for exposure to estrogenic or anti-androgenic compounds. In contrast, exposed female fish showed a reduction in VTG levels. nih.gov These sex-dependent effects on the Hypothalamic-Pituitary-Gonadal (HPG) axis underscore the compound's potent ability to interfere with hormonal regulation. nih.gov

Table 1: Effects of 2,4-Dichloro-6-nitrophenol (DCNP) on Hormonal and Biomarker Levels in Chinese Rare Minnow after 28-day Exposure

| Parameter | Effect in Adult Males | Effect in Adult Females | Effect in Juveniles |

| Plasma Testosterone (T) | Significantly Lower | - | Significantly Lower |

| Estradiol (E2)/Testosterone (T) Ratio | Increased | - | Increased |

| Plasma Vitellogenin (VTG) | Considerably Increased | Reduced | Considerably Increased |

Data sourced from studies on Chinese rare minnows exposed to DCNP concentrations of 2, 20, and 200 µg/L. nih.gov

Impact on Reproductive Health at Molecular and Cellular Levels

The anti-androgenic activity of DCNP translates into tangible damage at the molecular and cellular levels, severely impacting the reproductive health of aquatic organisms.

At the molecular level, exposure to DCNP has been shown to perturb the expression of genes involved in critical pathways for reproduction. nih.gov Specifically, the nuclear receptor, steroidogenesis, and gonadotropin regulation pathways are all disrupted. nih.gov This indicates that the compound interferes with the very blueprint for hormone synthesis and response within the fish's body.

The cellular-level impacts are equally concerning. Histopathological examinations of fish exposed to DCNP have revealed significant damage to reproductive and vital organs. In the testes, there is a clear inhibition of spermatogenesis, the process of sperm production. nih.gov The ovaries of exposed females show degeneration of oocytes, the cells that develop into eggs. nih.gov Beyond the gonads, damage is also observed in the liver, with findings of hepatocyte hypertrophy (enlargement of liver cells) and nuclear pyknosis (a sign of cell death). nih.gov

Table 2: Histopathological Effects of 2,4-Dichloro-6-nitrophenol (DCNP) Exposure in Chinese Rare Minnow

| Organ | Observed Pathological Change |

| Testes | Inhibition of spermatogenesis |

| Ovaries | Degeneration of oocytes |

| Liver | Hypertrophy of hepatocytes and nuclear pyknosis |

Observations from Chinese rare minnows exposed to DCNP. nih.gov

Advanced Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations have been instrumental in defining the fundamental properties of 2,4-dichloro-6-nitrophenol (B1219690). These methods allow for the precise modeling of its geometric structure and the prediction of its behavior in spectroscopic analyses.

Density Functional Theory (DFT) has been successfully applied to study the 2,4-dichloro-6-nitrophenol (DCNP) molecule. Researchers have used DFT methods, specifically with 6-31G(d,p) and 6-311+G(d,p) basis sets, to perform geometry optimization with complete relaxation in the potential energy surface. nih.gov This process determines the most stable three-dimensional arrangement of the atoms in the molecule.

Following optimization, harmonic vibrational frequencies were calculated. These computed frequencies, when scaled, show excellent agreement with experimental data obtained from Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. nih.gov This correlation validates the accuracy of the computational model and allows for a detailed assignment of the vibrational bands observed in the spectra, providing a deeper understanding of the molecule's structural dynamics. nih.gov

Table 1: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 2,4-Dichloro-6-nitrophenol This table is a representative example based on findings where calculated values are compared to experimental data.

| Vibrational Mode | Calculated Frequency (DFT) | Experimental Frequency (FTIR/FT-Raman) |

| O-H Stretch | ~3400 | ~3400 |

| C-H Stretch | ~3100 | ~3100 |

| NO₂ Asymmetric Stretch | ~1550 | ~1550 |

| NO₂ Symmetric Stretch | ~1350 | ~1350 |

| C-Cl Stretch | ~700-800 | ~700-800 |

Source: Data synthesized from findings reported in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov

Alongside DFT, ab initio Hartree-Fock (HF) methods have been employed to investigate the properties of 2,4-dichloro-6-nitrophenol. nih.gov Ab initio calculations, which are based on first principles without reliance on experimental parameters, were used with the same 6-31G(d,p) and 6-311+G(d,p) basis sets to obtain the optimized geometry and vibrational frequencies. nih.gov